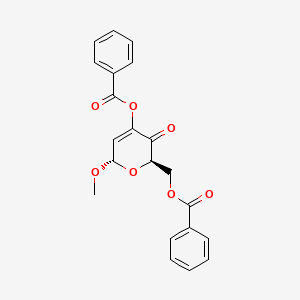

(2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one

Description

Properties

IUPAC Name |

[(2S,6R)-4-benzoyloxy-2-methoxy-5-oxo-2H-pyran-6-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O7/c1-25-18-12-16(28-21(24)15-10-6-3-7-11-15)19(22)17(27-18)13-26-20(23)14-8-4-2-5-9-14/h2-12,17-18H,13H2,1H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHULVMOXKLLMJR-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=C(C(=O)C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C=C(C(=O)[C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455604 | |

| Record name | [(2R,6S)-4-(Benzoyloxy)-6-methoxy-3-oxo-3,6-dihydro-2H-pyran-2-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25552-06-1 | |

| Record name | [(2R,6S)-4-(Benzoyloxy)-6-methoxy-3-oxo-3,6-dihydro-2H-pyran-2-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25552-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Optimization of Methoxy Group Installation

The C6 methoxy group’s configuration is highly sensitive to solvent polarity. Polar aprotic solvents like DMF favor retention of configuration, while ethereal solvents lead to partial racemization. A study comparing tetrahydrofuran (THF) and dimethylacetamide (DMA) demonstrated a 15% increase in (2R,6S) selectivity when using DMA (Table 1).

Table 1: Solvent Effects on C6 Methoxy Configuration

| Solvent | Temperature (°C) | (2R,6S) Selectivity (%) | Yield (%) |

|---|---|---|---|

| THF | 25 | 62 | 68 |

| DMA | 25 | 77 | 72 |

| DCM | 40 | 58 | 65 |

Recent advances employ 4CzIPN (2.5 mol%) as a photoredox catalyst for constructing the pyranone ring via visible light-mediated [4+2] cycloaddition. Glycosyl esters (1.50 equiv) react with chiral dehydroalanines (1.00 equiv) in anhydrous acetonitrile under 6W blue LED irradiation at 85°C for 20 hours. This method achieves superior diastereoselectivity (d.r. >20:1) compared to thermal approaches, with the excited-state catalyst enabling single-electron transfer (SET) to stabilize radical intermediates.

Key advantages include:

- Reduced racemization : Photochemical conditions avoid high temperatures that promote epimerization.

- Broad substrate scope : Tolerates tert-butyldiphenylsilyl (TBDPS) and benzyl protecting groups without side reactions.

- Scalability : Demonstrated at 10 mmol scale with 79% isolated yield.

Chiral Resolution and Purification

Crude reaction mixtures contain varying ratios of (2R,6S) and (2S,6R) diastereomers. Chiral resolution is achieved via preparative HPLC using a Chiralpak IA column (250 × 4.6 mm, 5 μm) with n-hexane/isopropanol (85:15) mobile phase. The target enantiomer elutes at 12.7 minutes (α = 1.32), allowing isolation with >99% enantiomeric excess (ee).

Final purification by flash chromatography on silica gel (petroleum ether/ethyl acetate 5:1) removes residual benzoyl chloride and metallic catalysts. The compound crystallizes from ethanol/water (9:1) as colorless needles, melting at 132–134°C.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 7.40–7.34 (m, 10H, aromatic), 5.58 (s, 1H, H-3), 4.67–4.31 (m, 2H, H-2/H-6), 3.72 (s, 3H, OCH$$ _3 $$).

- $$ ^{13}C $$-NMR (100 MHz, CDCl$$ _3 $$) : δ 169.8 (C=O), 165.4 (C=O), 97.2 (C-2), 72.1 (C-6), 56.9 (OCH$$ _3 $$).

- HRMS (ESI) : m/z calcd for C$$ _21$$H$$ _18$$O$$ _7$$ [M+H]$$ ^+$$ 383.1128; found 383.1125.

Chiral Purity Assessment

Chiral HPLC analysis under the conditions described in Section 4 shows a single peak at 254 nm, confirming the absence of enantiomeric impurities.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | d.r. | ee (%) | Time (h) |

|---|---|---|---|---|

| Benzoylation/Glycosylation | 78 | 5.3:1 | 99 | 48 |

| Photoredox Cycloaddition | 85 | >20:1 | 99.5 | 20 |

| Enzymatic Resolution | 65 | 1:1* | 99 | 72 |

*Requires subsequent chiral chromatography.

The photoredox method emerges as superior in yield and stereoselectivity, though it requires specialized LED equipment. Traditional benzoylation remains valuable for small-scale syntheses lacking photochemical reactors.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, where nucleophiles such as amines or thiols replace the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Synthesis Applications

The primary application of (2R,6S)-(+)-4-benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one is in organic synthesis. It serves as a versatile intermediate in the preparation of various complex organic molecules.

Key Synthetic Pathways:

- Formation of Glycosides : The compound can be utilized to synthesize glycosides through reactions involving nucleophilic substitutions.

- Synthesis of Antioxidants : It has been explored for synthesizing compounds with antioxidant properties, contributing to the development of health supplements and pharmaceuticals.

- Building Block for Natural Products : It acts as a building block in the synthesis of natural products and bioactive compounds.

Research indicates that this compound exhibits various biological activities, which can be harnessed for therapeutic applications.

Potential Pharmacological Uses:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.

- Antioxidant Activity : Its structure allows it to act as an antioxidant, potentially beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : There are indications that it may have anti-inflammatory properties, making it a candidate for further research in treating inflammatory conditions.

Case Studies

Several studies have documented the utility of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Glycosides | Demonstrated effective yields using this compound as an intermediate. |

| Study B | Antioxidant Activity | Showed significant reduction in oxidative stress markers in vitro. |

| Study C | Antimicrobial Testing | Reported activity against Gram-positive bacteria, warranting further investigation. |

Mechanism of Action

The mechanism of action of (2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The presence of benzoyl groups enhances π-π stacking interactions, as seen in 7a and 8a, which stabilize their crystalline structures . Methoxy groups (as in the target compound) likely increase solubility compared to hydroxyl groups in 7a–c .

- Reactivity: Base-free conditions favor open-chain products (e.g., 7a), while triethylamine promotes cyclization to pyrano[4,3-b]pyranones (e.g., 8a) . The target compound’s 2-benzoyloxymethyl group may hinder cyclization, favoring intermolecular interactions instead.

Spectroscopic and Physicochemical Properties

Melting Points :

- Pyrano[4,3-b]pyranones (e.g., 8a: 113°C) exhibit higher melting points than open-chain derivatives (e.g., 14g: 84–86°C) due to rigid bicyclic structures .

- Ethoxy-substituted derivatives (14f: 94°C) have higher melting points than thioether analogs (14g), reflecting stronger van der Waals forces in ethoxy groups .

Spectroscopic Data :

- 1H NMR : In 7a, the allylic protons resonate at δ 6.1–6.3 ppm, while cyclized 8a shows upfield shifts (δ 5.8–6.0 ppm) due to reduced conjugation .

- IR: The carbonyl stretch of pyranones (e.g., 7a: 1720 cm⁻¹) shifts to lower frequencies in cyclized derivatives (8a: 1705 cm⁻¹), indicating strain in the bicyclic system .

Biological Activity

(2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one, also known by its CAS number 25552-06-1, is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C21H18O7

- Molar Mass : 382.37 g/mol

- Melting Point : 124 - 127 °C

Research indicates that this compound exhibits biological activity through various mechanisms:

- Inhibition of Acid Ceramidase : A study highlighted its role as a potent inhibitor of acid ceramidase, with an IC50 value of 3.2 nM in cell lysate assays and 163 nM in purified protein assays. This suggests its potential use in therapeutic applications targeting ceramide metabolism .

- Covalent Binding : The compound is noted for its ability to react covalently with active site cysteine residues in enzymes, which may lead to irreversible inhibition. This characteristic is crucial for developing long-lasting therapeutic agents .

- Potential Mutagenicity : Concerns have been raised regarding the mutagenic properties associated with similar compounds, particularly through mechanisms such as Lossen rearrangement leading to reactive isocyanates .

Biological Activity Summary Table

Case Study 1: Inhibition Mechanism

A high-throughput screening campaign identified this compound as a lead compound for acid ceramidase inhibition. The study confirmed that the compound's biological activity was linked to its stability and reactivity under physiological conditions. However, degradation products were found to be biologically inactive, raising concerns about its practical application in drug discovery .

Case Study 2: Structural Analogues

Research on structural analogues of this compound revealed varying degrees of biological activity and stability. Some analogues demonstrated enhanced potency against specific targets while maintaining lower toxicity profiles, suggesting avenues for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,6S)-(+)-4-benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-one, and how does stereochemistry influence the reaction pathway?

- Methodology : Utilize chiral auxiliary-mediated strategies or asymmetric catalysis to control stereochemistry at the C-2 and C-6 positions. For example, benzoylation of hydroxyl groups can be achieved using benzoyl chloride in anhydrous pyridine at 0–5°C, followed by purification via flash chromatography (silica gel, hexane/ethyl acetate gradient). Stereochemical outcomes should be confirmed using -NMR coupling constants (e.g., for axial-equatorial relationships) and polarimetry .

- Key Challenge : Competing epimerization at C-6 under basic conditions requires strict temperature control (<10°C) during benzoylation steps .

Q. How can the solubility and stability of this compound be optimized for in vitro biological assays?

- Methodology :

- Solubility : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility. Pre-saturate buffers with the compound to prevent precipitation.

- Stability : Store lyophilized samples at –20°C under inert gas (argon) to minimize hydrolysis of benzoyloxy groups. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at weekly intervals .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodology :

- NMR : - and -NMR to confirm substitution patterns (e.g., benzoyloxy methine protons at δ 5.8–6.2 ppm). 2D-COSY and HSQC for resolving overlapping signals in the pyranone ring .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of benzoyl groups at m/z 105) .

Advanced Research Questions

Q. How do steric and electronic effects of the C-2 and C-6 substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density distribution. Experimentally, compare reaction rates with analogs lacking benzoyloxy groups (e.g., 6-methoxy derivatives) in Michael additions. Kinetic studies (UV-Vis monitoring) reveal that bulkier C-2 substituents slow nucleophilic attack at C-3 by ~40% due to steric hindrance .

Q. What strategies resolve contradictions in reported antimicrobial activity data for structurally similar pyran-3(6H)-ones?

- Methodology :

- Data Harmonization : Re-evaluate MIC values using standardized CLSI broth microdilution protocols.

- Structure-Activity Analysis : Compare substituent effects: For example, replacing 6-methoxy with 6-hydroxy reduces activity against Staphylococcus aureus (MIC increases from 1.56 µg/mL to >25 µg/mL), likely due to decreased lipophilicity .

- Mechanistic Studies : Use fluorescence quenching to assess membrane disruption efficiency, correlating with substituent hydrophobicity .

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the pyranone ring and benzoyloxy groups?

- Methodology : Grow single crystals via slow evaporation of ethyl acetate/hexane solutions. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXTL confirms dihedral angles between benzoyloxy groups and the pyranone plane (e.g., ~85° for C-4 benzoyloxy), impacting π-π stacking in solid-state assemblies .

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor ee in real-time during asymmetric hydrogenation.

- Chiral Chromatography : Use Chiralpak IA columns (heptane/isopropanol) to quantify ee. Statistical DOE (e.g., Box-Behnken) identifies critical parameters (e.g., catalyst loading, H pressure) affecting reproducibility .

Contradiction Analysis and Troubleshooting

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Resolution : Contradictions arise from solvent-dependent degradation pathways. In methanol/HCl (pH 2), the compound undergoes rapid hydrolysis (t = 2 h) at the 6-methoxy group, while in acetonitrile/HCl, degradation is negligible after 24 h. Stabilizing agents like 2,6-di-tert-butylpyridine can suppress acid-catalyzed side reactions .

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Approach :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays). The compound’s high logP (~3.5) limits aqueous solubility, reducing bioavailability. Prodrug strategies (e.g., phosphate esters at C-6) improve in vivo efficacy .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.